2-(4-Phenoxyphenoxy)ethanamine

描述

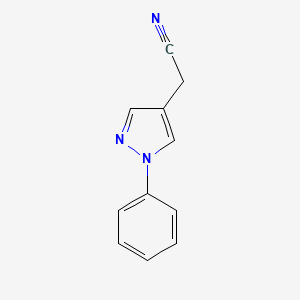

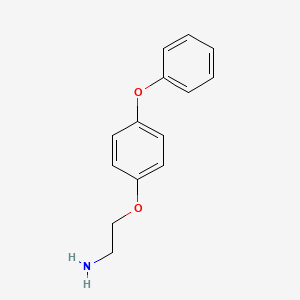

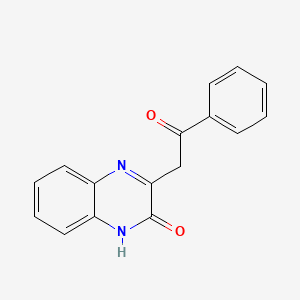

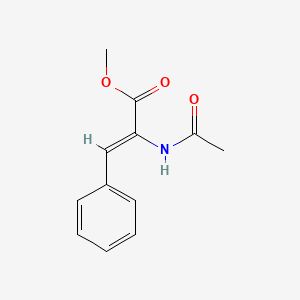

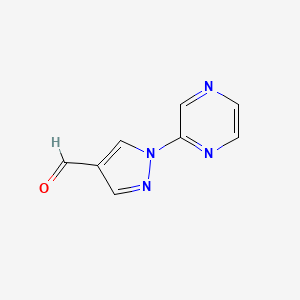

2-(4-Phenoxyphenoxy)ethanamine is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 . It is a light yellow liquid and is used as an intermediate in the synthesis of Fenoxycarb-d3 , a labelled form of Fenoxycarb .

Synthesis Analysis

While specific synthesis routes for 2-(4-Phenoxyphenoxy)ethanamine were not found in the search results, it is known to be used as an intermediate in the synthesis of Fenoxycarb-d3 .Molecular Structure Analysis

The InChI code for 2-(4-Phenoxyphenoxy)ethanamine is 1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-(4-Phenoxyphenoxy)ethanamine is a light yellow liquid . It has a molecular weight of 229.28 and a molecular formula of C14H15NO2 . It is stored at 0-8°C .科学研究应用

Chemical Synthesis

“2-(4-Phenoxyphenoxy)ethanamine” is used in various areas of chemical synthesis . It is a key component in the production of a wide range of chemical compounds. Its unique structure allows it to act as a building block in the synthesis of complex molecules .

Life Science Research

In the field of life sciences, “2-(4-Phenoxyphenoxy)ethanamine” is used in various research applications . Scientists with experience in life science research have used this compound in their studies .

Material Science Research

“2-(4-Phenoxyphenoxy)ethanamine” also finds its application in material science research . Its unique properties make it a valuable resource in the development and testing of new materials .

Chromatography

In chromatography, “2-(4-Phenoxyphenoxy)ethanamine” can be used as a standard or a reagent . Its known properties allow it to be used in the calibration and validation of chromatographic systems .

Analytical Research

“2-(4-Phenoxyphenoxy)ethanamine” is used in analytical research . It can be used as a reference compound, a calibration standard, or a reagent in various analytical techniques .

Biomedical Research

A study has shown that a compound similar to “2-(4-Phenoxyphenoxy)ethanamine”, namely “N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine”, increases the permeability of primary mouse cerebral endothelial cell monolayers . This suggests that “2-(4-Phenoxyphenoxy)ethanamine” could potentially have similar effects and thus be used in biomedical research related to brain endothelial cells .

作用机制

Target of Action

2-(4-Phenoxyphenoxy)ethanamine is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist (JHA) that was first developed, tested, and marketed by Hoffman-La Roche . It is classified as an insect growth regulator (IGR) and is a member of the carbamate class of insecticides .

Biochemical Pathways

The compound is thought to participate in the regulation of phospholipid metabolism in biomembranes, including eicosanoid biosynthesis . It catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . Independent of its catalytic activity, it acts as a ligand for integrins .

Pharmacokinetics

It is known that the compound has a molecular weight of 22928 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known to have an impact on the growth and development of insects, acting as a growth regulator .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenoxyphenoxy)ethanamine. For example, the compound’s hydrolysis rate constants were found to be different for pH 5, 7, and 9 This suggests that the compound’s action can be influenced by the pH of the environment

安全和危害

The safety information for 2-(4-Phenoxyphenoxy)ethanamine includes several hazard statements: H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

2-(4-phenoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLANPWAVFBRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452640 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenoxyphenoxy)ethanamine | |

CAS RN |

72490-14-3 | |

| Record name | 2-(4-phenoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)